molecular formula C11H15NO B13039073 (S)-6,7-Dimethylchroman-4-amine

(S)-6,7-Dimethylchroman-4-amine

Cat. No.: B13039073
M. Wt: 177.24 g/mol
InChI Key: HQBGQZIBZYVANH-JTQLQIEISA-N
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Description

(S)-6,7-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Chiral Resolution: The racemic mixture of 6,7-Dimethylchroman-4-amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Amine Introduction:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.

    Catalytic Methods: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dimethylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

(S)-6,7-Dimethylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethylchroman-4-amine: The racemic mixture of the compound.

    4-Amino-2,3-dimethylchroman: A structurally similar compound with different substitution patterns.

    6,7-Dimethoxy-4-aminomethylchroman: Another chroman derivative with methoxy groups instead of methyl groups.

Uniqueness

(S)-6,7-Dimethylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This enantiomer-specific activity is crucial in medicinal chemistry, where the (S)-enantiomer may exhibit enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4S)-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1

InChI Key

HQBGQZIBZYVANH-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2N

Origin of Product

United States

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